Cas no 2034470-12-5 (N-(1-{1,2,4triazolo4,3-bpyridazin-6-yl}pyrrolidin-3-yl)benzenesulfonamide)

N-(1-{1,2,4-Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzenesulfonamide is a heterocyclic sulfonamide derivative featuring a fused triazolopyridazine core linked to a pyrrolidine ring. This compound exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other biologically active molecules. Its structural complexity allows for targeted interactions with enzyme active sites, while the benzenesulfonamide moiety enhances binding affinity through hydrogen bonding and π-stacking interactions. The compound's stability and synthetic accessibility make it a valuable scaffold for drug discovery efforts. Its unique architecture may also confer selectivity advantages in modulating specific biological pathways. Further research is warranted to explore its full pharmacological potential.
N-(1-{1,2,4triazolo4,3-bpyridazin-6-yl}pyrrolidin-3-yl)benzenesulfonamide structure
2034470-12-5 structure
Product Name:N-(1-{1,2,4triazolo4,3-bpyridazin-6-yl}pyrrolidin-3-yl)benzenesulfonamide
CAS No:2034470-12-5
MF:C15H16N6O2S
MW:344.391540527344
CID:5936877
PubChem ID:119105677
Update Time:2025-10-29

N-(1-{1,2,4triazolo4,3-bpyridazin-6-yl}pyrrolidin-3-yl)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-{1,2,4triazolo4,3-bpyridazin-6-yl}pyrrolidin-3-yl)benzenesulfonamide
    • AKOS026699506
    • N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzenesulfonamide
    • 2034470-12-5
    • F6561-7346
    • N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzenesulfonamide
    • N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]benzenesulfonamide
    • Inchi: 1S/C15H16N6O2S/c22-24(23,13-4-2-1-3-5-13)19-12-8-9-20(10-12)15-7-6-14-17-16-11-21(14)18-15/h1-7,11-12,19H,8-10H2
    • InChI Key: ZNPDZTOTNBXDDQ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(NC1CN(C2C=CC3=NN=CN3N=2)CC1)(=O)=O

Computed Properties

  • Exact Mass: 344.10554495g/mol
  • Monoisotopic Mass: 344.10554495g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 533
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 101Ų

N-(1-{1,2,4triazolo4,3-bpyridazin-6-yl}pyrrolidin-3-yl)benzenesulfonamide Pricemore >>

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Additional information on N-(1-{1,2,4triazolo4,3-bpyridazin-6-yl}pyrrolidin-3-yl)benzenesulfonamide

N-(1-{1,2,4-Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzenesulfonamide: A Promising Compound in the Field of Medicinal Chemistry

N-(1-{1,2,4-Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzenesulfonamide (CAS No. 2034470-12-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of sulfonamides and incorporates a triazolopyridazine moiety, which confers it with a range of biological activities. In this article, we will delve into the chemical structure, synthesis, biological properties, and potential applications of this compound.

Chemical Structure and Synthesis

N-(1-{1,2,4-Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzenesulfonamide is characterized by its complex molecular architecture. The core structure consists of a pyrrolidine ring substituted with a 1,2,4-triazolo[4,3-b]pyridazine moiety at the 1-position. This triazolopyridazine scaffold is known for its versatile biological activities and has been extensively studied in the development of various pharmaceutical agents. The benzenesulfonamide group attached to the pyrrolidine ring further enhances the compound's pharmacological profile by providing additional functional groups for interactions with biological targets.

The synthesis of N-(1-{1,2,4-Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzenesulfonamide typically involves a multi-step process. One common approach starts with the preparation of the 1,2,4-triazolo[4,3-b]pyridazine core through a series of condensation and cyclization reactions. The resulting intermediate is then coupled with a suitably protected pyrrolidine derivative using standard coupling reagents such as HATU or EDC·HCl. Finally, the benzenesulfonamide group is introduced via a sulfonation reaction. The overall synthetic route is highly efficient and can be readily adapted to produce various analogs for structure-activity relationship (SAR) studies.

Biological Properties

N-(1-{1,2,4-Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzenesulfonamide has been evaluated for its biological activities in several in vitro and in vivo models. One of its most notable properties is its potent antiproliferative activity against various cancer cell lines. Studies have shown that this compound selectively inhibits the proliferation of cancer cells while sparing normal cells. The mechanism underlying this selective cytotoxicity is thought to involve the disruption of key signaling pathways involved in cell cycle regulation and apoptosis.

In addition to its antiproliferative effects, N-(1-{1,2,4-Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzenesulfonamide has also demonstrated significant anti-inflammatory properties. In vitro assays have revealed that it effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. This anti-inflammatory activity makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Pharmacokinetic Properties

The pharmacokinetic profile of N-(1-{1,2,4-Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzenesulfonamide has been investigated in preclinical studies using animal models. These studies have shown that the compound exhibits good oral bioavailability and favorable pharmacokinetic parameters such as a long half-life and low clearance rate. These properties suggest that it can be administered orally with minimal dosing frequency, making it suitable for chronic therapeutic use.

Furthermore, N-(1-{1,2,4-Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzenesulfonamide has been found to have low toxicity in animal models. Acute and chronic toxicity studies have not revealed any significant adverse effects at therapeutic doses. This favorable safety profile supports its potential for further clinical development.

Potential Therapeutic Applications

The combination of potent antiproliferative and anti-inflammatory activities makes N-(1-{1,2,4-Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzenesulfonamide an attractive candidate for the treatment of various diseases. In oncology, this compound could be developed as a novel anticancer agent for use in combination therapy or as a monotherapy for specific types of cancer. Its ability to selectively target cancer cells while sparing normal cells may reduce side effects associated with traditional chemotherapy.

In the field of inflammatory diseases, N-(1-{1,2,4-Triazolo[4,3-b]pyridazin-6-y l}pyrrolidin - 3 - yl ) benzenes ulfon amide strong > could be developed as an anti-inflammatory agent for conditions such as rheumatoid arthritis and inflammatory bowel disease. Its dual mechanism of action—combining antiproliferative and anti-inflammatory effects—may offer synergistic benefits over existing treatments. p > < p >Recent advances in medicinal chemistry have led to the development of several analogs of N-(< strong > 1 - { 1 , 2 , 4 - Tri azol o [ 4 , 3 - b ] py rid azine - 6 - yl } py rroli din - 3 - yl ) ben zene sul fon amide strong > that exhibit enhanced potency and selectivity . These analogs are currently being evaluated in preclinical studies to identify lead compounds for further clinical development . p > < p >In conclusion , N-(< strong > 1 - { 1 , 2 , 4 - Tri azol o [ 4 , 3 - b ] py rid azine -6-y l } py rroli din - 3 - yl ) ben zene sul fon amide strong > ( CAS No . 2034470 - 12 -5 ) represents a promising compound in the field of medicinal chemistry . Its unique chemical structure , potent biological activities , favorable pharmacokinetic properties , and low toxicity make it an attractive candidate for further research and potential therapeutic applications . As research continues , it is likely that this compound will play an important role in advancing our understanding of complex biological processes and developing new treatments for various diseases . p > article > response >

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